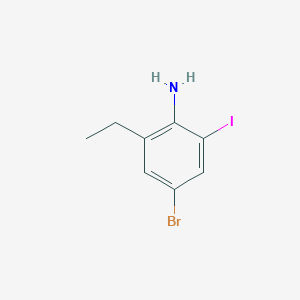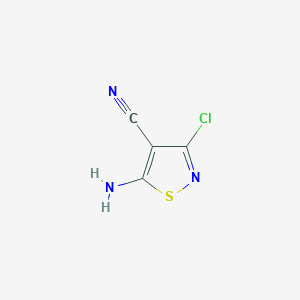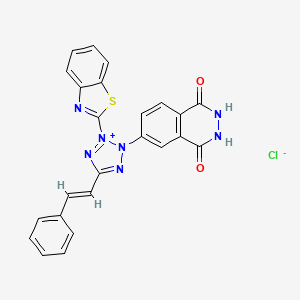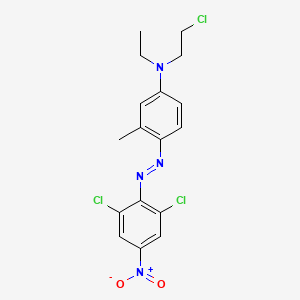
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-O-benzoylhydroxylamine hydrochloride involves the reaction of benzoic acid with N-hydroxy-tert-butylamine in the presence of hydrochloric acid . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different benzoic acid derivatives, while reduction may produce various hydroxylamine derivatives .
Aplicaciones Científicas De Investigación
N-tert-Butyl-O-benzoylhydroxylamine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the benzoylation of aldehydes and ketones.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-O-benzoylhydroxylamine hydrochloride involves its ability to act as a benzoylation reagent. . The molecular targets and pathways involved in its action depend on the specific application and the type of reaction it participates in.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-tert-Butyl-O-benzoylhydroxylamine hydrochloride include:
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective benzoylation reagent. Its tert-butyl and benzoyl groups provide distinct reactivity patterns compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
benzoyloxy(tert-butyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H |
Clave InChI |
UAYHNCIDRZTSPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[NH2+]OC(=O)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)

![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)







![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)
